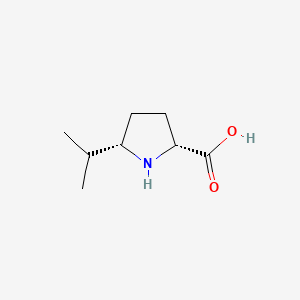
NCO I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“NCO I” appears to refer to two different entities depending on the context. In a military context, “this compound” refers to a Non-Commissioned Officer in Charge, an individual in the enlisted ranks of a military unit who has limited command authority over others in the unit . In a chemical context, “this compound” could refer to an isocyanate group (NCO) in chemistry, particularly in the context of polyurethane synthesis .
Synthesis Analysis
In the context of polyurethane synthesis, NCO groups are critical. They react with polyols to form polyurethanes. The NCO/OH ratio is crucial in determining the properties of the resulting polyurethane . For instance, Thermo Scientific’s FastDigest NcoI is a restriction enzyme that recognizes the C^CATGG site and cuts best at 37°C in 5–15 minutes .
Molecular Structure Analysis
The cyanate ion (NCO-) is an anion composed of one oxygen atom, one carbon atom, and one nitrogen atom, in the order [OCN]. It possesses 1 unit of a negative charge, borne by the nitrogen atom . The Lewis structure of NCO- shows that Carbon forms a triple bond with the Nitrogen atom and a single bond with the Oxygen atom .
Chemical Reactions Analysis
Isocyanates reactions are critical building blocks for high-performance polyurethane-based polymers that make up coatings, foams, adhesives, elastomers, and insulation . The NCO group reacts with water and biological (macro)molecules, forming urea . The reaction of diisocyanates with polyols forms polyurethanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound in a chemical context would depend on the specific isocyanate or polyurethane being discussed. For example, the NCO/OH ratio in a polyurethane can significantly affect its properties, such as hardness and susceptibility to physical aging .
Mécanisme D'action
Safety and Hazards
In a military context, the Safety NCO oversees the unit’s safety program, educates personnel on safety regulations, monitors and evaluates the unit’s mishap rate, evaluates all work areas for hazards, identifies risks, and recommends fix action . In a chemical context, isocyanates, including those with NCO groups, can pose health risks, including respiratory and skin irritation .
Orientations Futures
In a military context, the future of the NCO I role involves continuous professional development, with a focus on leadership, communication, and technical skills specific to their military occupational specialty . In a chemical context, future directions could involve developing safer and more efficient methods for synthesizing and using isocyanates, as well as exploring new applications for polyurethanes .
Propriétés
Numéro CAS |
107824-63-5 |
|---|---|
Formule moléculaire |
C9H5FO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



